![molecular formula C10H17NO3 B1488977 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid CAS No. 2098077-54-2](/img/structure/B1488977.png)
1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid (1-DMOB-CA) is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. It is a versatile compound due to its unique structure and properties, including its ability to form stable complexes with other molecules. 1-DMOB-CA has been studied for its potential use in drug design, biochemistry, and biophysics research.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Azetidine Derivatives : One study detailed the synthesis of 3,3-dimethylazetidine-2-carboxylic acid, a sterically hindered α-amino acid, through a process involving the reduction of γ-chloro-α-(N-alkylimino)esters, further leading to the formation of 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters (Kimpe, Boeykens, & Tourwé, 1998). This demonstrates the compound's utility in synthesizing non-proteinogenic amino acids for biochemical research and potential pharmaceutical applications.
Biological and Chemical Properties
Role in Protein Misincorporation : Azetidine-2-carboxylic acid (Aze), a related compound, has been identified in the food chain, particularly in sugar beets and table beets, where it can be misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. This highlights the biological significance of azetidine derivatives and their impact on health and disease (Rubenstein et al., 2009).
Applications in Synthesis and Biochemistry
Efficient Synthesis Routes : Research has developed efficient routes to (S)-azetidine-2-carboxylic acid, showcasing methods to achieve high yields and enantiomeric purity of azetidine derivatives. This work paves the way for their use in synthesizing peptides and other biologically active molecules (Futamura et al., 2005).
Derivatives from Natural Sources : Azetidine-2-carboxylic acid derivatives have also been isolated from natural sources, such as seeds of Fagus silvatica L., revealing their presence in nature and potential as biochemical precursors for various amino acids, highlighting the natural occurrence and biochemical relevance of azetidine derivatives (Kristensen & Larsen, 1974).
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)8(12)6-11-4-7(5-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIMPOGFILOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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